

An In-depth Technical Guide to the Chemical Structure and Properties of Ecamsule

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ecamsule** (Mexoryl® SX), a potent ultraviolet A (UVA) absorbing agent. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its characterization and efficacy assessment in dermatological and pharmaceutical research.

Chemical Identity and Structure

Ecamsule, known by its International Nonproprietary Name (INN) and United States Adopted Name (USAN), is a benzylidene camphor derivative renowned for its exceptional photostability. [1] Its chemical identity is detailed in the table below.



Identifier	Value
IUPAC Name	[(3Z)-3-[[4-[(Z)-[7,7-Dimethyl-2-oxo-1-(sulfomethyl)-3-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[2]
Synonyms	Terephthalylidene dicamphor sulfonic acid, Mexoryl SX[1][2]
CAS Number	92761-26-7[2]
Molecular Formula	C28H34O8S2[3]
Structure	(Image of the chemical structure of ecamsule)

Physicochemical Properties

Ecamsule's efficacy as a sunscreen agent is rooted in its specific physicochemical properties, particularly its strong absorbance in the UVA range and its solubility profile. These properties are critical for its formulation into effective and cosmetically elegant sunscreen products.



Property	Value
Molecular Weight	562.69 g/mol [2]
Appearance	White to off-white or light yellow solid powder[3] [4]
Melting Point	255 °C (decomposes)[2][3]
UV Absorption Range	290–400 nm[2][5]
Maximum Absorption (λmax)	345 nm[2][5]
Molar Absorptivity (ε)	47,000 L·mol ⁻¹ ·cm ⁻¹ [6]
Octanol-Water Partition Coefficient (log P)	1.35[2]
Solubility	Water-soluble; Estimated at 0.1507 mg/L at 25°C.[1][7] Also described as slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4]

Mechanism of Action: UV Protection

Ecamsule's primary function is to protect the skin by absorbing harmful UVA radiation. Unlike many other chemical sunscreens, it exhibits remarkable photostability, maintaining its protective capabilities even after prolonged sun exposure.[8]

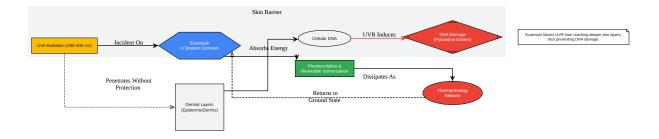
The mechanism involves the following steps:

- Photoexcitation: Upon exposure to UVA radiation, the **ecamsule** molecule absorbs the energy, causing it to enter an excited state.[1]
- Reversible Photoisomerization: The molecule undergoes a reversible structural change (isomerization).[1]
- Energy Dissipation: The absorbed energy is then rapidly and harmlessly released as thermal energy.[1][8]

This efficient process prevents the UV photons from penetrating the skin and damaging cellular components like DNA. By mitigating UV-induced damage, **ecamsule** helps prevent the



formation of cyclobutane pyrimidine dimers (CPDs), which are key DNA lesions implicated in photoaging and carcinogenesis.[2][6]



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Ecamsule's workflow in preventing UV-induced DNA damage.

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize **ecamsule**.

Synthesis of Ecamsule

A patented method for synthesizing **ecamsule** involves a base-catalyzed condensation reaction.[1]

Materials:

· Camphorsulfonic acid



- Terephthalaldehyde
- Sodium methoxide (or other strong alkaline agent)
- Methanol
- Cyclohexane
- Acid (for pH adjustment)
- Nitrogen gas supply
- Reaction vessel with a water knockout drum and stirrer

- Under a nitrogen atmosphere, charge the reaction vessel with camphorsulfonic acid, a methanol solution of sodium methoxide, and cyclohexane.
- Heat the mixture to 65–75°C and stir for 20–120 minutes, using the water knockout drum to remove water.
- During this period, reclaim the methanol.
- Prepare a mixed solution of terephthalaldehyde in a cyclohexane-methanol mixture (e.g., 6:1 volume ratio).
- Add the terephthalaldehyde solution dropwise to the reaction vessel.
- Continue stirring at 65–75°C for an additional 30–120 minutes, continuing to remove and reclaim methanol.
- After the reaction is complete, add water to the mixture.
- Adjust the pH to 1–3 with a suitable acid to precipitate the product.
- Heat the mixture to 80–90°C to facilitate layering, then separate the aqueous layer.
- The crude product is obtained from the aqueous layer via crystallization and suction filtration.



• Further purification can be achieved using ion-exchange resins to remove ionic impurities.[7]

In Vitro Percutaneous Absorption

This protocol, based on FDA review documents for **ecamsule**, assesses the amount of the compound that penetrates human skin.[9]

Materials:

- Franz diffusion cells
- Excised human skin (e.g., from abdominoplasty, dermatomed to a specific thickness)
- Sunscreen formulation containing a known concentration of [14C]-labeled ecamsule
- Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)
- Liquid scintillation counter
- Ethanol or other suitable solvent for washing

- Mount sections of excised human skin onto Franz diffusion cells, with the stratum corneum facing the donor compartment.
- Equilibrate the skin with the receptor fluid, which is maintained at 32-35°C and stirred continuously.
- Apply a finite dose of the sunscreen formulation containing [14C]-ecamsule to the skin surface (e.g., 10 mg/cm²).[9]
- At predetermined time points (e.g., 4 and 24 hours), collect the entire volume of the receptor fluid for analysis.[9]
- At the end of the application period (e.g., 4 or 16 hours), wash the skin surface thoroughly with a suitable solvent to remove any unabsorbed formulation.[9]



- Separate the different skin layers (stratum corneum via tape stripping, epidermis, and dermis).
- Quantify the amount of [14C]-ecamsule in the receptor fluid, skin wash, and each skin layer using liquid scintillation counting.
- Calculate the percentage of the applied dose that penetrated into and through the skin.

Photostability Assessment

This in vitro protocol determines the stability of **ecamsule** upon exposure to UV radiation.

Materials:

- UV Spectrophotometer with an integrating sphere
- Solar simulator with a controlled output spectrum and irradiance
- · Polymethyl methacrylate (PMMA) plates
- Syringe or other precision application device

- Apply a precise amount of the ecamsule-containing formulation onto the surface of a PMMA plate to create a thin, uniform film (e.g., 1-2 mg/cm²).
- Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for at least 30 minutes.
- Measure the initial absorbance of the sample across the UV spectrum (290–400 nm) to establish a baseline (T_0).
- Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to sun exposure conditions.
- After irradiation, re-measure the absorbance spectrum of the sample (T1).



 Calculate the change in absorbance and the retention of UV protection (e.g., by comparing the area under the curve before and after irradiation). A minimal change indicates high photostability.[2]

Pyrimidine Dimer Formation Assay

This assay quantifies the protective effect of **ecamsule** against UV-induced DNA damage in human skin models or biopsies.

Materials:

- Human skin biopsies or reconstructed human epidermis models
- Solar simulator
- Ecamsule-containing formulation
- DNA extraction kit
- Endonuclease V (T4-PDG) or anti-CPD monoclonal antibodies
- Alkaline agarose gel electrophoresis equipment or ELISA kit for CPDs

- Treat the skin samples with the ecamsule formulation. An untreated sample serves as a control.
- Expose the samples to a controlled, biologically relevant dose of UV radiation from a solar simulator.
- Immediately after exposure, obtain biopsies or harvest the tissue models.
- Isolate genomic DNA from the samples using a DNA extraction kit.
- · Quantify CPDs:
 - Method A (Gel Electrophoresis): Treat a portion of the DNA with an endonuclease specific for CPDs. This enzyme creates single-strand breaks at the dimer sites. Run both treated



and untreated DNA on an alkaline agarose gel. The shift in the migration pattern of the treated DNA is proportional to the number of CPDs.

- Method B (Immunological): Use an ELISA-based method with a monoclonal antibody that specifically binds to CPDs. The amount of antibody binding, detected with a secondary antibody and a colorimetric substrate, is proportional to the amount of DNA damage.
- Compare the number of pyrimidine dimers in the **ecamsule**-protected skin versus the unprotected control skin. A significant reduction in dimers demonstrates the protective efficacy of **ecamsule**.[2][10]

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References

- 1. Buy Ecamsule | 92761-26-7 [smolecule.com]
- 2. Ecamsule Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. usbio.net [usbio.net]
- 5. Ecamsule Formosa Laboratories, Inc. [formosalab.com]
- 6. Ecamsule | C28H34O8S2 | CID 146382 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KR101937332B1 Purification method of terephthalylidene dicamphor sulfonic acid -Google Patents [patents.google.com]
- 8. What is the mechanism of Ecamsule? [synapse.patsnap.com]
- 9. fda.gov [fda.gov]
- 10. Determination of Pyrimidine Dimers in Escherichia coli and Cryptosporidium parvum during UV Light Inactivation, Photoreactivation, and Dark Repair - PMC [pmc.ncbi.nlm.nih.gov]
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